5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound notable for its intricate molecular structure and potential biological activities. This compound features a pyrazolo[1,5-a]pyrazinone core, characterized by the presence of a piperazine ring and various aromatic substituents. These structural elements contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry. The molecular formula of this compound is with a molecular weight of approximately 483.616 g/mol.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, which provide detailed information on its properties and synthesis.
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one belongs to the class of pyrazolo compounds and is classified as a pyrazinone derivative. Its structure suggests potential activity as a pharmaceutical agent due to the presence of functional groups commonly associated with bioactive molecules.
The synthesis of 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin-4-one typically involves multiple synthetic steps. The general synthetic route includes:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The compound's structure can be represented using various chemical notations:
InChI=1S/C29H37N5O2/c1-21(2)23-6-8-24(9-7-23)26-20-27-29(36)33(18-19-34(27)30-26)13-12-28(35)32-16-14-31(15-17-32)25-10-4-22(3)5-11-25/h4-11,18-19,21,26-27,30H,12-17,20H2,1-3H3
CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=CN4C(C3=O)CC(N4)C5=CC=C(C=C5)C(C)C
The molecular weight is approximately 483.616 g/mol with a high degree of purity typically around 95% in commercial preparations. The compound's structural complexity allows for diverse interactions with biological targets.
The compound can undergo several chemical reactions characteristic of its functional groups:
These reactions underline the compound's versatility in synthetic chemistry and its potential for further modifications.
Preliminary studies suggest that 5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin-4-one may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
The mechanism likely involves binding to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed investigations into these interactions are essential for determining the compound's efficacy and safety profile in potential therapeutic applications.
The compound exhibits typical characteristics associated with organic compounds:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C29H37N5O2 |
| Molecular Weight | 483.616 g/mol |
| Purity | ~95% |
These properties play a significant role in determining the compound's behavior in biological systems and its compatibility with various solvents and reagents.
5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin-4-one has potential applications in various scientific fields:
The unique combination of structural features makes this compound an attractive candidate for further research aimed at discovering new therapeutic agents.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: